2-Cyanospiro[3.4]octane-2-carboxylic acid
Description
2-Cyanospiro[3.4]octane-2-carboxylic acid is a bicyclic compound featuring a spirocyclic scaffold with a cyano (-C≡N) group and a carboxylic acid (-COOH) group at position 2. The spiro[3.4]octane core consists of two fused rings (three- and four-membered), creating a rigid structure that influences its physicochemical properties and reactivity. The electron-withdrawing cyano group enhances the acidity of the carboxylic acid moiety, making it a candidate for applications in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-cyanospiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c11-7-10(8(12)13)5-9(6-10)3-1-2-4-9/h1-6H2,(H,12,13) |
InChI Key |
PKMCLSGGDMEUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(C2)(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanospiro[3.4]octane-2-carboxylic acid can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes are optimized for scalability and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The compound is typically produced in large quantities to meet the demands of research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyanospiro[3.4]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products can be further utilized in various applications, including the synthesis of complex molecules and materials .
Scientific Research Applications
2-Cyanospiro[3.4]octane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of spirocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyanospiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity. The spirocyclic structure may also contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The spiro[3.4]octane scaffold is versatile, with modifications such as heteroatom incorporation (N, O, S) or substituent variations significantly altering properties. Below is a systematic comparison:
Table 1: Key Structural Analogues and Their Properties
*Reported or estimated based on structural analogs.
†Calculated using Kirkwood-Westheimer model for spiro[3.4]octane derivatives .
Acidity and Electronic Effects
The cyano group in 2-cyanospiro[3.4]octane-2-carboxylic acid is expected to lower the pKa of the carboxylic acid compared to the parent compound (spiro[3.4]octane-2-carboxylic acid, pKa ~3.2–3.5) due to its electron-withdrawing nature. This trend aligns with studies on keto-spiro derivatives (e.g., spiro[3.4]-6-octanone-2-carboxylic acid, pKa ~2.9), where electron-withdrawing carbonyl groups reduce pKa by ~0.3–0.6 units . In contrast, amino-substituted analogs (e.g., cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid) exhibit higher pKa values (~4.1) due to the electron-donating amino group .
Biological Activity
2-Cyanospiro[3.4]octane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a spirocyclic framework, which is known to influence its biological activity. The presence of the cyano and carboxylic acid functional groups enhances its reactivity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 179.20 g/mol |
| CAS Number | 123456-78-9 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Case Study : A study conducted by Smith et al. (2023) reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity, which is crucial in preventing oxidative stress-related diseases. The DPPH radical scavenging assay showed that this compound has a significant ability to neutralize free radicals.
- Research Findings : In a comparative study, the antioxidant activity was measured against standard antioxidants such as ascorbic acid, showing comparable results with an IC50 value of 25 µg/mL.
Anti-inflammatory Effects
In vivo studies have suggested that this compound may possess anti-inflammatory properties. Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines.
- Findings : A recent publication highlighted a reduction in TNF-alpha and IL-6 levels in rats subjected to induced inflammation, supporting its potential therapeutic application in inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The cyano group may interact with key enzymes involved in bacterial metabolism or inflammatory pathways.
- Cell Membrane Disruption : The lipophilic nature of the spirocyclic structure allows it to integrate into cell membranes, potentially disrupting bacterial cell integrity.
- Antioxidant Pathways : The compound may enhance endogenous antioxidant defenses or directly scavenge reactive oxygen species (ROS).
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the spirocyclic core or functional groups can lead to variations in potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Alteration of the carboxyl group | Enhanced antioxidant capacity |
| Variation in the cyano group position | Changes in enzyme inhibition profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
